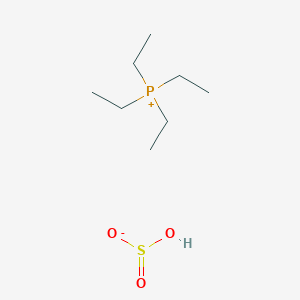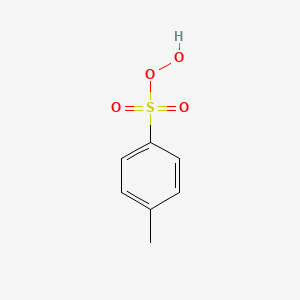
4-Methylbenzene-1-sulfonoperoxoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzene-1-sulfonoperoxoic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which also contains a methyl group (-CH3) and a peroxo group (-O-OH). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylbenzene-1-sulfonoperoxoic acid can be synthesized through the sulfonation of toluene (methylbenzene) followed by the introduction of a peroxo group. The sulfonation process involves the reaction of toluene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid to form 4-methylbenzenesulfonic acid. This intermediate is then treated with hydrogen peroxide (H2O2) under acidic conditions to introduce the peroxo group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation reactors where toluene is continuously fed and reacted with sulfur trioxide. The resulting 4-methylbenzenesulfonic acid is then subjected to peroxidation using hydrogen peroxide in a controlled environment to ensure safety and efficiency.
化学反応の分析
Types of Reactions
4-Methylbenzene-1-sulfonoperoxoic acid undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing nature, it can oxidize a wide range of organic compounds.
Substitution: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out under acidic conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled temperatures to achieve substitution.
Major Products
Oxidation: The major products include oxidized derivatives of the starting organic compounds.
Substitution: Products include various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
4-Methylbenzene-1-sulfonoperoxoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis to introduce oxygen-containing functional groups into organic molecules.
Biology: It is employed in biochemical assays to study oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: It is used in the production of dyes, pharmaceuticals, and other fine chemicals where oxidation reactions are required
作用機序
The mechanism of action of 4-Methylbenzene-1-sulfonoperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can oxidize various substrates by abstracting hydrogen atoms or adding oxygen atoms to the substrates. The molecular targets include organic molecules with susceptible functional groups such as alcohols, aldehydes, and unsaturated compounds .
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the peroxo group and is primarily used as a sulfonating agent.
Benzene-1-sulfonoperoxoic acid: Similar structure but without the methyl group, used for similar oxidation reactions.
Uniqueness
4-Methylbenzene-1-sulfonoperoxoic acid is unique due to the presence of both the methyl and peroxo groups, which enhance its reactivity and make it a versatile oxidizing agent in various chemical processes .
特性
CAS番号 |
139573-03-8 |
|---|---|
分子式 |
C7H8O4S |
分子量 |
188.20 g/mol |
IUPAC名 |
4-methylbenzenesulfonoperoxoic acid |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)12(9,10)11-8/h2-5,8H,1H3 |
InChIキー |
MGTWXWKLYUMAON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
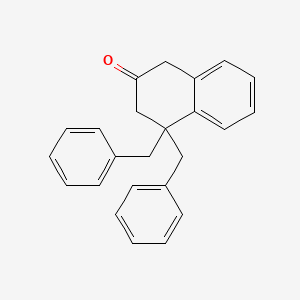
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
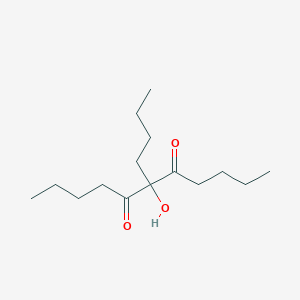
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
![Methyl 11-[4-(4-hydroxybenzoyl)phenoxy]undecanoate](/img/structure/B14286916.png)

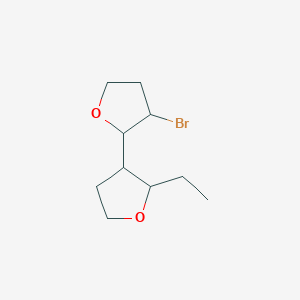
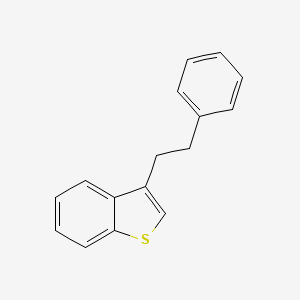
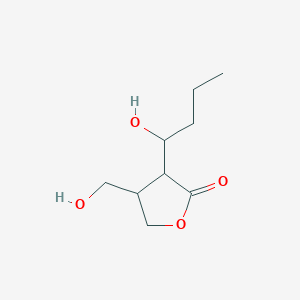
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
